



Lanicemine Clinical Development: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lanicemine	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical development and subsequent discontinuation of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The information is presented in a question-and-answer format to directly address potential queries arising during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Lanicemine**'s clinical development?

A1: The clinical development of **Lanicemine** was discontinued by AstraZeneca in 2013 primarily because it failed to meet the primary efficacy endpoints in a pivotal Phase IIb clinical trial, known as Study 31 or the PURSUIT study.[1] In this study, Lanicemine, when used as an adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate response to at least one antidepressant, did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[2][3]

Q2: Were there conflicting results from earlier clinical trials?

A2: Yes, the results from Study 31 were in contrast to an earlier, promising Phase IIa trial, referred to as Study 9.[4] In Study 9, Lanicemine showed a statistically significant reduction in



depressive symptoms compared to placebo.[5] This discrepancy between the two key studies was a critical factor in the decision to halt further development.

Q3: What were the key differences in the patient populations between Study 9 and Study 31?

A3: While both studies enrolled patients with treatment-resistant depression, there were subtle but potentially significant differences. Patients in Study 31 were required to have a history of inadequate response to one to four previous antidepressant treatments, whereas patients in Study 9 had a history of inadequate response to at least two prior antidepressant treatments. The baseline severity of depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), was also slightly different between the two studies.

Q4: How did the efficacy of **Lanicemine** in these trials compare to placebo?

A4: In Study 9, both the 100 mg and 150 mg doses of **Lanicemine** administered three times a week for three weeks resulted in a significantly greater reduction in MADRS scores from baseline compared to placebo.[5] In contrast, Study 31, which evaluated 50 mg and 100 mg doses of **Lanicemine**, found no statistically significant difference in the change in MADRS scores between the **Lanicemine** groups and the placebo group at the primary endpoint of six weeks.[2][3]

Troubleshooting Guide for Experimental Research

This section provides guidance for researchers investigating NMDA receptor antagonists and encountering challenges in replicating or interpreting findings related to **Lanicemine**.

Issue: Discrepancy in Efficacy Results in Preclinical Models.

Potential Cause: Variability in preclinical models of depression and their translatability to the human condition.

Troubleshooting Steps:

 Model Selection: Carefully consider the specific preclinical model being used and its known predictive validity for NMDA receptor-targeting drugs.



- Dose Response: Ensure a comprehensive dose-response study is conducted to identify the optimal therapeutic window, as NMDA receptor antagonists can exhibit a U-shaped doseresponse curve.
- Behavioral Endpoints: Utilize a battery of behavioral tests that assess different domains of depression-like behavior to obtain a more complete picture of the compound's effects.

Issue: Difficulty in Observing a Clear Antidepressant Signal Over a High Placebo Response.

Potential Cause: The inherent variability of the placebo response in clinical trials for depression.

Troubleshooting Steps:

- Patient Selection: Implement stringent inclusion and exclusion criteria to enroll a more homogeneous patient population. Consider baseline severity of depression as a stratification factor.
- Blinding Integrity: Ensure robust blinding procedures are in place for both patients and investigators to minimize expectation bias.
- Endpoint Selection: While the MADRS is a standard endpoint, consider incorporating objective biomarkers, such as those derived from quantitative electroencephalography (qEEG), to complement clinical ratings.

Quantitative Data Summary

The following tables summarize the key quantitative data from the two pivotal Phase II clinical trials of **Lanicemine**.

Table 1: Efficacy Results of **Lanicemine** Phase IIa (Study 9)



Treatment Group	Mean Change from Baseline in MADRS Score (Week 3)	95% Confidence Interval	p-value vs. Placebo
Lanicemine 100 mg	-14.6	-17.5 to -11.7	0.011
Lanicemine 150 mg	-13.4	-16.3 to -10.5	0.053
Placebo	-9.1	-12.1 to -6.1	-

Data from Sanacora G, et al. Mol Psychiatry. 2014.[5]

Table 2: Efficacy Results of Lanicemine Phase IIb (Study 31)

Treatment Group	Mean Change from Baseline in MADRS Score (Week 6)	95% Confidence Interval	p-value vs. Placebo
Lanicemine 50 mg	-12.3	-14.4 to -10.2	Not Statistically Significant
Lanicemine 100 mg	-11.6	-13.7 to -9.5	Not Statistically Significant
Placebo	-10.8	-12.9 to -8.7	-

Data from Sanacora G, et al. Neuropsychopharmacology. 2017.[2][3]

Experimental Protocols

Quantitative Electroencephalography (qEEG) Protocol for Comparing **Lanicemine** and Ketamine

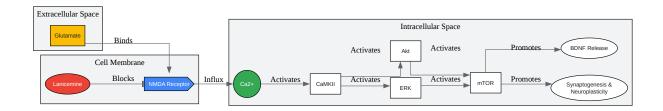
This protocol outlines the methodology used to compare the pharmacodynamic effects of **Lanicemine** and ketamine on brain electrical activity.

- Subject Population: Healthy male volunteers aged 18-55 years.
- Study Design: Double-blind, placebo-controlled, crossover study.



- Drug Administration: Intravenous infusion of Lanicemine (e.g., 100 mg), ketamine (e.g., 0.5 mg/kg), or placebo over a 40-minute period.
- · EEG Recording:
 - Continuous EEG recording using a high-density electrode cap (e.g., 128 channels).
 - Data acquisition starts prior to infusion (baseline), continues throughout the infusion, and for a specified period post-infusion.
 - Eyes-closed and eyes-open resting-state conditions are recorded.
- Data Analysis:
 - Preprocessing of EEG data to remove artifacts (e.g., eye movements, muscle activity).
 - Spectral analysis to calculate power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
 - Source localization techniques to identify the brain regions showing the most significant changes in electrical activity.
 - Statistical comparison of changes in qEEG parameters between the active drug and placebo groups.

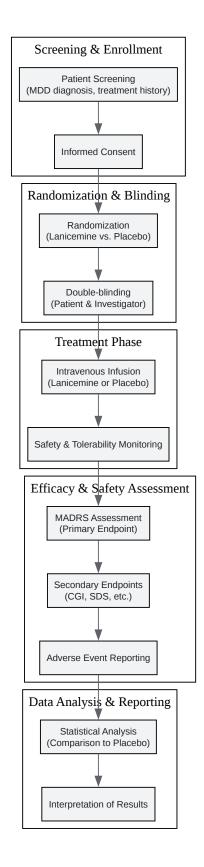
Visualizations





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Caption: Lanicemine's mechanism of action at the NMDA receptor.





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Caption: A generalized workflow for **Lanicemine** clinical trials.

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- To cite this document: BenchChem. [Lanicemine Clinical Development: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674462#understanding-the-discontinuation-of-lanicemine-s-clinical-development]

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